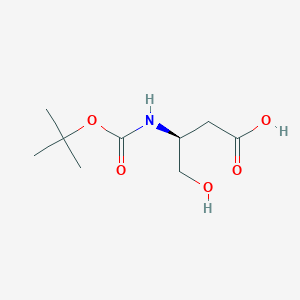

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on a butanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions.

Propriétés

IUPAC Name |

(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSIONPHFVWSKD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478392 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83345-44-2 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Boc Protection under Basic Conditions

The most common method involves reacting (S)-3-amino-4-hydroxybutanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent. Key parameters include:

Reaction Conditions

- Solvent : N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base : 4-Dimethylaminopyridine (DMAP) or sodium bicarbonate

- Temperature : 0–25°C

- Time : 2–6 hours

Example Protocol

- Dissolve (S)-3-amino-4-hydroxybutanoic acid (1.0 equiv) in anhydrous DMF.

- Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

- Stir at room temperature for 4 hours.

- Quench with water, extract with ethyl acetate, and purify via recrystallization (hexane:ethyl acetate).

Mechanistic Insight

The Boc group selectively reacts with the primary amine via nucleophilic acyl substitution, leaving the hydroxyl group intact due to milder basic conditions.

Enzymatic Resolution for Enantiopure Synthesis

Kinetic Resolution Using Lipases

To achieve high enantiomeric excess (ee > 99%), lipase-catalyzed ester hydrolysis or transesterification is employed:

Substrate : Racemic 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoic acid ester.

Enzyme : Candida antarctica Lipase B (CAL-B).

Conditions :

- Solvent : Phosphate buffer (pH 7.0) or tert-butanol.

- Temperature : 30–40°C.

- Time : 24–48 hours.

Outcome :

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Incorporation into Peptide Chains

(S)-3-((Boc)amino)-4-hydroxybutanoic acid serves as a β-amino acid surrogate in SPPS:

Protocol :

- Resin : Wang resin pre-loaded with Fmoc-protected amino acid.

- Deprotection : 20% piperidine in DMF.

- Coupling : HBTU/HOBt activation in DMF (2 hours).

- Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5).

Application : Synthesizes protease-resistant peptides with improved bioavailability.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are utilized:

Parameters :

- Reactor Type : Microfluidic tubular reactor.

- Residence Time : 10–15 minutes.

- Temperature : 50°C.

- Pressure : 2–3 bar.

Advantages :

Analytical Characterization

Quality Control Metrics

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99% |

| Enantiomeric Excess | Chiral HPLC (Chiralpak) | ≥99% (S)-isomer |

| Melting Point | DSC | 128–130°C |

| IR Spectroscopy | FT-IR (KBr pellet) | 1720 cm⁻¹ (C=O Boc) |

NMR Data (400 MHz, CDCl₃) :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Boc Protection | 75–85 | 95–99 | High | Moderate |

| Enzymatic Resolution | 40–45 | >99 | Low | High |

| Continuous Flow | 90–92 | >99 | Very High | Low |

Challenges and Solutions

Side Reactions

Purification

- Recrystallization : Optimal solvent ratio (hexane:ethyl acetate = 3:1) removes unreacted Boc anhydride.

- Chromatography : Silica gel (ethyl acetate:methanol = 9:1) for lab-scale purification.

Recent Advances

Photocatalytic Boc Deprotection

A green chemistry approach uses visible light and eosin Y catalyst to remove Boc groups selectively, enabling orthogonal protection strategies.

Biocatalytic Synthesis

Engineered E. coli expressing amine dehydrogenases produces (S)-3-amino-4-hydroxybutanoic acid with 98% ee, followed by Boc protection.

Applications De Recherche Scientifique

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is widely used in:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: In the development of pharmaceuticals and as a precursor in drug synthesis.

Industry: In the production of fine chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation .

Comparaison Avec Des Composés Similaires

(S)-3-Amino-4-hydroxybutanoic acid: Lacks the Boc protection, making it more reactive.

(S)-3-((Carbobenzoxy)amino)-4-hydroxybutanoic acid: Uses a different protecting group (carbobenzoxy), which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.

Uniqueness: (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is unique due to the stability and ease of removal of the Boc protecting group, making it highly useful in peptide synthesis and other organic transformations .

Activité Biologique

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid, commonly known as Boc-4-hydroxybutanoic acid, is a chiral compound with significant applications in organic synthesis, particularly in peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on a butanoic acid backbone. The biological activity of this compound is primarily associated with its role as a protecting group in peptide synthesis, influencing various biochemical processes.

- Molecular Formula : CHNO

- CAS Number : 83345-44-2

- Molecular Weight : 189.24 g/mol

- Structure : The compound consists of a butanoic acid core with an amino group protected by the Boc group.

The Boc group serves as a protective moiety that prevents the amino group from participating in unwanted reactions during chemical synthesis. This property makes this compound particularly valuable in the following areas:

- Peptide Synthesis : The compound is widely used as a building block for synthesizing peptides and proteins. The protection of the amino group allows for selective reactions, facilitating the formation of peptide bonds without interference from other functional groups.

- Cellular Effects : By influencing peptide synthesis, this compound indirectly affects cellular signaling pathways, gene expression, and metabolic processes. The stability of the Boc group under neutral and basic conditions enhances the compound's utility in various biochemical applications.

The mechanism by which this compound exerts its effects involves:

- Formation of Carbamate : The Boc group is introduced via nucleophilic addition-elimination reactions, forming a stable carbamate that can be cleaved under acidic conditions.

- Deprotection : Upon treatment with acids such as trifluoroacetic acid (TFA), the Boc group can be removed, allowing the free amino group to participate in further chemical reactions, including peptide bond formation.

Research Applications

This compound finds applications across various fields:

- Chemistry : As an intermediate in the synthesis of complex molecules.

- Biology : In studies of enzyme mechanisms and protein interactions.

- Medicine : As a precursor in drug development and synthesis.

Case Studies and Research Findings

-

Peptide Synthesis Efficiency :

- A study demonstrated that using Boc-protected amino acids significantly improved the yield of peptide synthesis compared to unprotected amino acids due to reduced side reactions.

- Influence on Protein Folding :

- Stability Under Various Conditions :

Comparison with Similar Compounds

| Compound Name | Protection Group | Reactivity | Applications |

|---|---|---|---|

| (S)-3-Amino-4-hydroxybutanoic acid | None | Highly reactive | Limited use in peptide synthesis |

| (S)-3-((Carbobenzoxy)amino)-4-hydroxybutanoic acid | Carbobenzoxy | Stable under acidic conditions | Used in specific synthetic pathways |

| This compound | Boc | Stable; easily removable | Widely used in peptide synthesis |

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid, and how can degradation be monitored?

- Answer : Store as a powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Degradation can be tracked using reverse-phase HPLC with a C18 column and a 0.1% TFA/water-acetonitrile gradient. Key degradation products include tert-butanol and deprotected amine derivatives, identifiable via mass spectrometry (MS). Stability under these conditions is validated by retention of >95% purity over 12 months .

Q. Which spectroscopic methods are most effective for confirming the stereochemical configuration of this compound?

- Answer : Use ¹H NMR in DMSO-d₆ to analyze coupling constants (e.g., J-values for chiral centers) and chiral HPLC (Chiralpak AD-H column with hexane/isopropanol) to determine enantiomeric excess (>98%). The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in NMR, while the hydroxyl proton may show broad resonance at ~5.2 ppm .

Q. What safety precautions are critical when handling this compound in the lab?

- Answer : The compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319). Use nitrile gloves, safety goggles, and a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Refer to SDS Sections 2 and 4 for detailed protocols .

Q. How is this compound typically used as a building block in peptide synthesis?

- Answer : The Boc group protects the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA) for sequential coupling. The hydroxyl group may remain unprotected if inert or be shielded with a silyl group (e.g., TBS) to prevent side reactions. Post-synthesis, the Boc group is cleaved under acidic conditions .

Advanced Research Questions

Q. How does the hydroxyl group influence the compound’s reactivity in coupling reactions, and what protective strategies mitigate side reactions?

- Answer : The hydroxyl group can form hydrogen bonds, reducing solubility in nonpolar solvents and potentially interfering with coupling efficiency. Protection with a tert-butyldimethylsilyl (TBS) group via reaction with TBS-Cl in DMF enhances solubility and prevents oxidation. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) .

Q. What experimental approaches resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

- Answer : Yield discrepancies often arise from racemization during coupling. Optimize by using coupling agents like HATU instead of HOBt/DCC, maintaining reaction temperatures below 0°C, and employing additives such as HOAt. Document reaction parameters (pH, solvent purity) rigorously to identify critical variables .

Q. How is this compound applied in the design of protease inhibitors or receptor agonists?

- Answer : The hydroxyl and Boc groups enhance binding to enzyme active sites via hydrogen bonding and hydrophobic interactions. Fluorophenyl analogs (e.g., 486460-00-8) exhibit potent inhibition of dipeptidyl peptidase-4 (DPP-4) with IC₅₀ values <10 nM. Molecular docking studies suggest the hydroxyl group stabilizes transition-state mimics .

Q. What chromatographic and mass spectrometry techniques validate purity and identity in complex mixtures?

- Answer : Use UPLC-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and a 0.1% formic acid gradient. The molecular ion [M+H]⁺ appears at m/z 248.2 (calculated for C₁₀H₁₉NO₅). Purity >98% is confirmed by integration of UV peaks at 210 nm, with retention times consistent across batches .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.